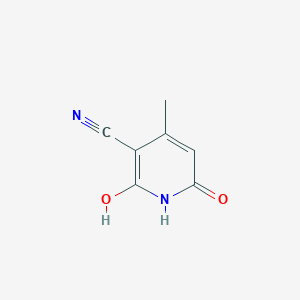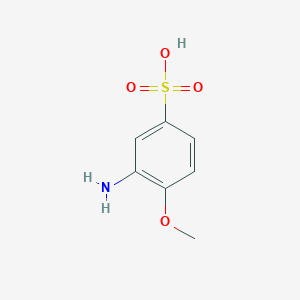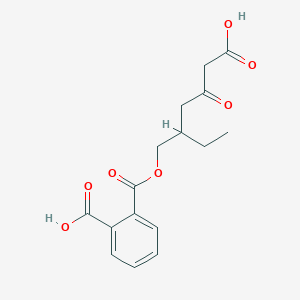
Acide 2-bromo-4-fluorobenzoïque
Vue d'ensemble
Description
Amination of 2-bromo-4-fluorobenzoic acid with aniline is reported to yield N-phenyl-4-fluoro-anthranilic acid.
Applications De Recherche Scientifique
Synthèse de dérivés de dibenzo[b,f]thiépine-10(11H)-one
L'acide 2-bromo-4-fluorobenzoïque est utilisé dans la synthèse de la 3-fluoro-8-(méthylthio)dibenzo[b,f]thiépine-10(11H)-one et de la 2-fluoro-8-(méthylthio)dibenzo[b,f]thiépine-10(11H)-one . Ces composés présentent un intérêt en chimie médicinale en raison de leurs propriétés thérapeutiques potentielles.
Préparation de l'acide 2-(2-carboxy-5-fluorophényl)amino-3-méthoxybenzoïque
Ce composé est un autre produit qui peut être synthétisé à partir de l'this compound . Le composé résultant pourrait avoir des applications potentielles dans la recherche pharmaceutique.
Synthèse du 2-bromo-4-fluorobenzamide
L'this compound peut être utilisé pour synthétiser le 2-bromo-4-fluorobenzamide . Les benzamides sont une classe de composés qui ont été largement étudiés pour leurs diverses activités biologiques.
Préparation d'agents antifongiques contenant du bore
L'this compound est également utilisé dans la préparation d'agents antifongiques contenant du bore . Ces agents pourraient être utilisés dans le traitement de l'onychomycose, une infection fongique courante qui affecte les ongles.
Synthèse de cristaux liquides
Bien que le composé exact soit l'acide 4-bromo-2-fluorobenzoïque, il convient de mentionner que les acides bromo-fluorobenzoïques peuvent être utilisés dans la synthèse de matériaux tels que les cristaux liquides . Par exemple, il est un intermédiaire clé dans la synthèse du cristal liquide acide 4-(4-pentylcyclohexyl)benzoïque, qui est utilisé dans la production d'écrans LCD .
6. Préparation de diodes électroluminescentes organiques (OLED) De manière similaire au point précédent, les acides bromo-fluorobenzoïques peuvent également être utilisés dans la synthèse des OLED . Ces diodes sont largement utilisées dans la création d'écrans numériques dans des appareils tels que les téléviseurs, les moniteurs d'ordinateur et les systèmes portables tels que les téléphones intelligents, les consoles de jeux portables et les PDA .
Safety and Hazards
2-Bromo-4-fluorobenzoic acid is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and avoid getting it in eyes, on skin, or on clothing . Personal protective equipment including dust mask type N95 (US), eyeshields, and gloves are recommended .
Orientations Futures
2-Bromo-4-fluorobenzoic acid may be used in the synthesis of 3-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one, 2-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one, 2-((2-carboxy-5-fluorophenyl)amino)-3-methoxybenzoic acid, and 2-bromo-4-fluorobenzamide . It is also used in the preparation of boron-containing anti-fungal agents, in the treatment of onychomycosis .
Mécanisme D'action
Target of Action
It’s worth noting that similar compounds, such as 4-bromo-2-fluorobenzoic acid, have been reported to target sterol 14α-demethylase (cyp51), a key enzyme in the biosynthesis of ergosterol, an essential component of the cell membranes of pathogenic organisms .
Mode of Action
It is known that the compound can be used in the synthesis of various other compounds . For instance, it can react with aniline to yield N-phenyl-4-fluoro-anthranilic acid .
Biochemical Pathways
The compound is used in the synthesis of various other compounds, suggesting it may play a role in several biochemical reactions .
Pharmacokinetics
Its solubility in water and methanol suggests that it may have good bioavailability.
Result of Action
It is used in the synthesis of various other compounds, suggesting it may have a broad range of potential effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-4-fluorobenzoic acid. For instance, it is soluble in water and methanol , suggesting that its action may be influenced by the solvent environment. Additionally, it should be stored in a cool place, in a tightly closed container, in a dry and well-ventilated place, and it is incompatible with oxidizing agents .
Analyse Biochimique
Biochemical Properties
2-Bromo-4-fluorobenzoic acid is involved in various biochemical reactions. It is used in the synthesis of compounds such as 3-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one and 2-bromo-4-fluorobenzamide
Cellular Effects
It is known that the compound has certain toxicity and can cause skin irritation, serious eye irritation, and may cause respiratory irritation
Molecular Mechanism
It is known to participate in the synthesis of various compounds
Temporal Effects in Laboratory Settings
It is known that the compound is a solid and has a melting point of 172-176 °C (lit.)
Metabolic Pathways
It is known that the compound is used in the synthesis of various compounds
Propriétés
IUPAC Name |
2-bromo-4-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKPMLZRLKTDQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00905622 | |
| Record name | 2-Bromo-4-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00905622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006-41-3 | |
| Record name | 2-Bromo-4-fluorobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1006-41-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00905622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



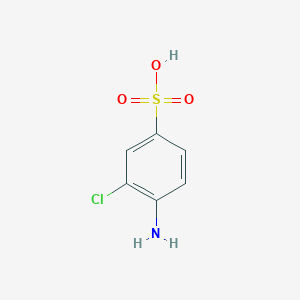

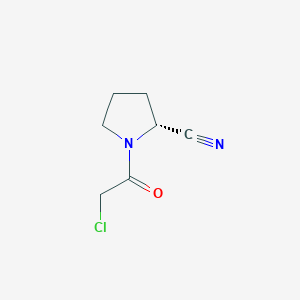


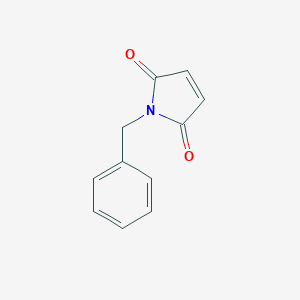
![(6S,8S,10R,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B42916.png)
